molecular formula C10H20O B14515098 2-(2,2-Dimethyl-3-propylcyclopropyl)ethan-1-ol CAS No. 62603-53-6

2-(2,2-Dimethyl-3-propylcyclopropyl)ethan-1-ol

Cat. No.: B14515098
CAS No.: 62603-53-6
M. Wt: 156.26 g/mol
InChI Key: JRBRWMFVIYEPFN-UHFFFAOYSA-N
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Description

2-(2,2-Dimethyl-3-propylcyclopropyl)ethan-1-ol is an organic compound classified as an alcohol due to the presence of a hydroxyl group (-OH) attached to an aliphatic carbon atom. This compound is characterized by a cyclopropyl ring substituted with dimethyl and propyl groups, making it a unique structure in the realm of organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,2-Dimethyl-3-propylcyclopropyl)ethan-1-ol typically involves the cyclopropanation of an appropriate alkene followed by the introduction of the hydroxyl group. One common method is the reaction of 2,2-dimethyl-3-propylcyclopropane with ethylene oxide under acidic or basic conditions to yield the desired alcohol.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the same basic steps but optimized for large-scale production, including precise control of reaction temperatures, pressures, and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

2-(2,2-Dimethyl-3-propylcyclopropyl)ethan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form the corresponding alkane.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used for halogenation reactions.

Major Products

    Oxidation: Produces ketones or aldehydes.

    Reduction: Produces the corresponding alkane.

    Substitution: Produces halogenated compounds.

Scientific Research Applications

2-(2,2-Dimethyl-3-propylcyclopropyl)ethan-1-ol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with various enzymes.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism by which 2-(2,2-Dimethyl-3-propylcyclopropyl)ethan-1-ol exerts its effects involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with various biological molecules, influencing their structure and function. Additionally, the cyclopropyl ring can interact with hydrophobic regions of proteins, affecting their activity and stability.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2,2-Dimethylcyclopropyl)ethan-1-ol
  • 2-(3-Propylcyclopropyl)ethan-1-ol
  • 2-(2,2-Dimethyl-3-butylcyclopropyl)ethan-1-ol

Uniqueness

2-(2,2-Dimethyl-3-propylcyclopropyl)ethan-1-ol is unique due to the specific arrangement of its substituents on the cyclopropyl ring. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

CAS No.

62603-53-6

Molecular Formula

C10H20O

Molecular Weight

156.26 g/mol

IUPAC Name

2-(2,2-dimethyl-3-propylcyclopropyl)ethanol

InChI

InChI=1S/C10H20O/c1-4-5-8-9(6-7-11)10(8,2)3/h8-9,11H,4-7H2,1-3H3

InChI Key

JRBRWMFVIYEPFN-UHFFFAOYSA-N

Canonical SMILES

CCCC1C(C1(C)C)CCO

Origin of Product

United States

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